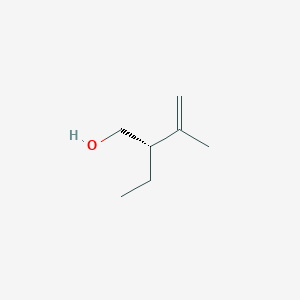
(S)-2-Ethyl-3-methylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethyl-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-Ethyl-3-methylbut-3-en-2-one using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium to facilitate the reduction of the ketone precursor under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Ethyl-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Ethyl-3-methylbut-3-enal (aldehyde) or 2-Ethyl-3-methylbut-3-enoic acid (carboxylic acid).
Reduction: 2-Ethyl-3-methylbutane.
Substitution: 2-Ethyl-3-methylbut-3-en-1-chloride or 2-Ethyl-3-methylbut-3-en-1-bromide.
Aplicaciones Científicas De Investigación
(S)-2-Ethyl-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethyl-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- ®-2-Ethyl-3-methylbut-3-en-1-ol
- 2-Ethyl-3-methylbutan-1-ol
- 2-Methyl-3-buten-2-ol
Comparison: (S)-2-Ethyl-3-methylbut-3-en-1-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer ®-2-Ethyl-3-methylbut-3-en-1-ol. The presence of the double bond in the structure also distinguishes it from similar saturated alcohols like 2-Ethyl-3-methylbutan-1-ol.
This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |
Clave InChI |
HOEIQJYPUYKCOU-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](CO)C(=C)C |
SMILES canónico |
CCC(CO)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















